molecular formula C13H14N2O2 B8568399 3-Morpholin-4-ylquinolin-6-ol

3-Morpholin-4-ylquinolin-6-ol

Cat. No. B8568399
M. Wt: 230.26 g/mol
InChI Key: ZSBHZPWCAGUOQH-UHFFFAOYSA-N
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Patent
US09062045B2

Procedure details

A mixture of Intermediate A (0.8 g, 3.01 mmol), morpholine (1.048 g, 12.03 mmol), Pd2(dba)3 (0.275 g, 0.301 mmol), xantphos (0.305 g, 0.602 mmol) and KOtBu (0.337 g, 3.01 mmol) in toluene (15 ml) was bubbled with N2 for 15 min and then was heated at 100° C. for 5 h under MW radiation. The mixture was quenched with saturated aqueous NaHCO3 solution. The aqueous phase was extracted with DCM/IPA (10 ml, v/v=3/1) for 3 times. The combined extract was dried over anhydrous MgSO4. Filtered and concentrated, the residue was purified by silica gel chromatography to afford the title compound (0.31 g, 40.3% yield). LCMS (method B): [M+H]+=231, tR=1.1 min.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.048 g
Type
reactant
Reaction Step One
Quantity
0.305 g
Type
reactant
Reaction Step One
Name
Quantity
0.337 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.275 g
Type
catalyst
Reaction Step One
Yield
40.3%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[N:11]=[CH:10][C:9](Br)=[CH:8]2)(=O)C.[NH:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1.CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.CC([O-])(C)C.[K+]>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[N:16]1([C:9]2[CH:10]=[N:11][C:12]3[C:7]([CH:8]=2)=[CH:6][C:5]([OH:4])=[CH:14][CH:13]=3)[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1 |f:3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
C(C)(=O)OC=1C=C2C=C(C=NC2=CC1)Br
Name
Quantity
1.048 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0.305 g
Type
reactant
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
0.337 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.275 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled with N2 for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with saturated aqueous NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with DCM/IPA (10 ml, v/v=3/1) for 3 times
EXTRACTION
Type
EXTRACTION
Details
The combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
Filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C=1C=NC2=CC=C(C=C2C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 40.3%
YIELD: CALCULATEDPERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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